molecular formula C26H24O7 B1430788 Rocaglamide AL CAS No. 201212-33-1

Rocaglamide AL

Katalognummer: B1430788
CAS-Nummer: 201212-33-1
Molekulargewicht: 448.5 g/mol
InChI-Schlüssel: ZPHNJERYFDKEMS-PWBQRVIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rocaglamide AL is a natural compound belonging to the class of flavaglines, which are highly bioactive flavolignans derived from the genus Aglaia of the family Meliaceae . Rocaglamides have garnered significant attention due to their potent biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The total synthesis of Rocaglamide involves complex organic reactions, including cycloaddition of a flavonoid nucleus with a cinnamic acid moiety. Various synthetic routes have been developed, often involving multiple steps to construct the core cyclopenta[b]benzofuran structure.

Industrial Production Methods: : Industrial production of Rocaglamide typically involves optimizing these synthetic routes for scalability and efficiency. This includes the use of advanced chemical techniques and equipment to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: : Rocaglamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to produce derivatives with different properties.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various substitution reagents depending on the desired modification.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

Rocaglamide has been studied for various therapeutic applications, particularly in oncology:

Cancer Treatment

Rocaglamide has shown promise as an anti-cancer agent due to its ability to inhibit tumor growth and promote apoptosis. Notable findings include:

  • Enhancement of Immunotherapy : Rocaglamide has been found to facilitate T cell infiltration into tumors, transforming "cold" tumors into "hot" ones, thereby enhancing the efficacy of immune checkpoint inhibitors like anti-PD-1 antibodies .
  • Chemoprotection : In studies involving DNA-damaging anticancer drugs, Rocaglamide demonstrated the ability to reduce apoptotic cell death in both human and murine cells, suggesting a protective role against chemotherapy-induced toxicity .

TRAIL Sensitization

Recent research indicates that Rocaglamide can sensitize renal carcinoma cells to TRAIL-induced apoptosis. A study identified 29 compounds that effectively sensitized TRAIL-resistant ACHN cells to apoptosis with sub-micromolar potency. The study highlighted that Rocaglamide's potency as a TRAIL sensitizer was higher than its general protein synthesis inhibitory effects .

Case Studies

The following table summarizes key studies exploring the applications of Rocaglamide:

Study ReferenceFocusKey Findings
T cell infiltrationRocaglamide enhances T cell infiltration and differentiation in tumors.
ChemoprotectionReduces apoptotic cell death from DNA-damaging drugs.
TRAIL sensitizationSensitizes TRAIL-resistant renal carcinoma cells; correlates with protein synthesis inhibition.
Mechanism of actionInhibits translation initiation factors and promotes apoptosis via multiple pathways.

Wirkmechanismus

Rocaglamide AL exerts its effects through several molecular targets and pathways. It binds to the translation initiation factor eIF4A, converting it into a translational repressor. Additionally, it modulates the JNK/AP-1 signaling cascade and ROS production in hepatocytes, mitigating inflammation. Rocaglamide also triggers the cGAS-STING signaling pathway and targets autophagy-related genes to enhance NK cell-mediated killing of cancer cells.

Vergleich Mit ähnlichen Verbindungen

Rocaglamide AL is compared with other similar compounds, such as Silvestrol , Flavaglines , and Cyclopenta[b]benzofurans . While these compounds share structural similarities, this compound is unique in its potent biological activities and specific molecular targets.

Similar Compounds

  • Silvestrol

  • Other flavaglines

  • Cyclopenta[b]benzofurans

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

Rocaglamide AL, a natural compound derived from the plant Aglaia, has garnered significant attention in recent years due to its diverse biological activities, particularly in the fields of oncology and immunology. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

Rocaglamide (Roc-A) is a member of the rocaglamide family, characterized by a unique structure that includes a -tetrahydrobenzofuran backbone . It has been identified as a potent inhibitor of protein synthesis and has shown promising anticancer properties across various studies. The compound acts primarily by inhibiting the eukaryotic translation initiation factors eIF4E and eIF4A, leading to reduced protein synthesis in cancer cells .

Inhibition of Protein Synthesis

Rocaglamide's primary mechanism involves the inhibition of protein synthesis. It disrupts the translation process by targeting key initiation factors, which is particularly effective in cancer cells that are often reliant on rapid protein synthesis for growth and survival. Studies have demonstrated that Roc-A can lead to increased apoptosis in tumor cells by inducing stress responses that are not activated in normal cells .

Induction of Cell Cycle Arrest

Rocaglamide also induces cell cycle arrest at the G1-S phase. This is achieved through the rapid phosphorylation and subsequent degradation of Cdc25A, a critical regulator of cell cycle progression. By blocking this regulatory pathway, Roc-A effectively halts the proliferation of cancer cells while sparing normal T lymphocytes from similar effects .

Sensitization to Apoptosis

Another notable effect of Rocaglamide is its ability to sensitize various cell types to apoptosis induced by TRAIL (TNF-related apoptosis-inducing ligand). This sensitization has been particularly observed in TRAIL-resistant renal carcinoma cells, where Roc-A enhances caspase-dependent apoptotic pathways .

Anticancer Activity

Numerous studies have validated Rocaglamide's anticancer properties. For instance:

  • In vitro Studies : Roc-A exhibited cytotoxic activity against various cancer cell lines with IC50 values as low as 0.002 µg/ml in RPMI-7951 cells .
  • In vivo Studies : In mouse models, Roc-A demonstrated significant tumor growth inhibition without inducing pulmonary toxicity, differentiating it from other compounds like silvestrol .

Immunomodulatory Effects

Rocaglamide has also shown promise in immunology. A study involving a mouse cardiac allograft model revealed that treatment with Roc-A significantly prolonged graft survival from 7 days to 25 days compared to controls (p < 0.001). This effect was associated with decreased Th1 and Th17 cell populations, indicating an immunosuppressive action that could be beneficial in transplant settings .

Data Table: Summary of Biological Activities

Activity Mechanism IC50 Values Study Reference
Protein Synthesis InhibitionTargets eIF4E and eIF4A0.002 µg/ml (RPMI-7951)
Cell Cycle ArrestInduces degradation of Cdc25ANot specified
TRAIL SensitizationEnhances apoptotic pathways in resistant cellsNot specified
Graft Survival ExtensionReduces Th1/Th17 populations in allograft models7 to 25 days

Eigenschaften

IUPAC Name

(1R,3S,3aS,8bR)-3a-(1,3-benzodioxol-5-yl)-6,8-dimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-1,8b-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24O7/c1-29-17-11-21(30-2)24-22(12-17)33-26(16-8-9-19-20(10-16)32-14-31-19)18(13-23(27)25(24,26)28)15-6-4-3-5-7-15/h3-12,18,23,27-28H,13-14H2,1-2H3/t18-,23+,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHNJERYFDKEMS-PWBQRVIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C3(C(CC(C3(O2)C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C(=C1)OC)[C@]3([C@@H](C[C@H]([C@]3(O2)C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20849554
Record name (1R,3S,3aS,8bR)-3a-(2H-1,3-Benzodioxol-5-yl)-6,8-dimethoxy-3-phenyl-1,2,3,3a-tetrahydro-8bH-benzo[b]cyclopenta[d]furan-1,8b-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20849554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201212-33-1
Record name (1R,3S,3aS,8bR)-3a-(2H-1,3-Benzodioxol-5-yl)-6,8-dimethoxy-3-phenyl-1,2,3,3a-tetrahydro-8bH-benzo[b]cyclopenta[d]furan-1,8b-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20849554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rocaglamide AL
Reactant of Route 2
Rocaglamide AL
Reactant of Route 3
Rocaglamide AL
Reactant of Route 4
Rocaglamide AL
Reactant of Route 5
Rocaglamide AL
Reactant of Route 6
Rocaglamide AL

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.